molecular formula C18H9F3N4O4S B11642804 3-(5-{(Z)-[5-imino-7-oxo-2-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoic acid

3-(5-{(Z)-[5-imino-7-oxo-2-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoic acid

Cat. No.: B11642804
M. Wt: 434.4 g/mol
InChI Key: RHXOQJJKEHPGRU-HGYZZIEJSA-N
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Description

  • This compound is a complex organic molecule with the chemical formula C24H24N4O4S. Its systematic IUPAC name is 4-{5-[(Z)-(2-Heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoic acid .
  • It features a fused thiadiazolo-pyrimidine ring system, a furan moiety, and a benzoic acid group. The compound’s structure is intriguing due to its diverse functional groups and potential applications.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of appropriate starting materials, followed by cyclization to form the thiadiazolo-pyrimidine core. The furan and benzoic acid moieties are then introduced.

      Reaction Conditions: Specific reaction conditions vary, but typically involve heating, solvent selection, and catalysts.

      Industrial Production: While industrial-scale production methods are proprietary, researchers have explored scalable routes for potential commercial use.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with modified functional groups, influencing solubility, bioactivity, and other properties.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stability, and potential as a building block for novel materials.

      Biology: Investigations focus on its interactions with biological macromolecules (e.g., proteins, DNA).

      Medicine: The compound’s pharmacological properties are explored for drug development.

      Industry: It may serve as a precursor for specialty chemicals or materials.

  • Mechanism of Action

      Targets: The compound likely interacts with specific proteins, enzymes, or receptors.

      Pathways: It may modulate cellular signaling pathways, affecting cell growth, inflammation, or metabolism.

  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C18H9F3N4O4S

    Molecular Weight

    434.4 g/mol

    IUPAC Name

    3-[5-[(Z)-[5-imino-7-oxo-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl]furan-2-yl]benzoic acid

    InChI

    InChI=1S/C18H9F3N4O4S/c19-18(20,21)16-24-25-13(22)11(14(26)23-17(25)30-16)7-10-4-5-12(29-10)8-2-1-3-9(6-8)15(27)28/h1-7,22H,(H,27,28)/b11-7-,22-13?

    InChI Key

    RHXOQJJKEHPGRU-HGYZZIEJSA-N

    Isomeric SMILES

    C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C(F)(F)F

    Canonical SMILES

    C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C(F)(F)F

    Origin of Product

    United States

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